molecular formula C9H10O4 B1271061 2-(Methoxycarbonyl)methoxyphenol CAS No. 165380-12-1

2-(Methoxycarbonyl)methoxyphenol

Cat. No. B1271061
CAS RN: 165380-12-1
M. Wt: 182.17 g/mol
InChI Key: YOJLZPHKKRLRIT-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)methoxyphenol is a derivative of phenol, which is a type of aromatic organic compound. It contains a methoxy functional group . The resonance effects involving aromatic structures can have a significant influence on acidity and basicity .


Synthesis Analysis

The synthesis of 2-(Methoxycarbonyl)methoxyphenol derivatives involves several steps. The process starts with the preparation of 2-methoxyphenol derivatives via oxidative dearomatization . The Diels-Alder adducts, which are generated under mild conditions, possess unique features such as regio- and stereoselectivity and at least four contiguous stereogenic centers in one step .

Scientific Research Applications

Thermochemical Properties and Molecular Structure Analysis 2-(Methoxycarbonyl)methoxyphenol, as a methoxyphenol derivative, has been studied for its thermochemical properties. Research shows that these compounds can form strong intermolecular and intramolecular hydrogen bonds. This property is significant for understanding the behavior of antioxidants and biologically active molecules. The study involved thermochemical, spectroscopic, and quantum-chemical studies to understand the properties and structures of these compounds, including their enthalpies of formation and vaporization (Varfolomeev et al., 2010).

Biomass and Lignin Analysis Methoxyphenols like 2-(Methoxycarbonyl)methoxyphenol are used as proxies for terrestrial biomass. Their chemical changes during hydrothermal alteration provide insights into the processes involving lignin. This is crucial in understanding the chemical composition and transformation of biomass (Vane & Abbott, 1999).

Hydrogen Bonding Studies The formation and dissociation of hydrogen-bonded solute-solvent complexes involving 2-methoxyphenol, a related compound, have been observed. This research is vital for understanding the molecular interactions and bonding mechanisms in solutions, which has broader implications in chemistry and material science (Zheng et al., 2006).

Polymer and Material Science 2-(Methoxycarbonyl)methoxyphenol-related compounds have been used in the synthesis of polymers and materials. For example, the study of liquid crystalline polyacetylenes containing methoxyphenols explores the properties and applications of these materials in various fields, including electronics and material engineering (Kong & Tang, 1998).

Antioxidant Research The antioxidant properties of methoxyphenols have been extensively studied. These compounds, including 2-(Methoxycarbonyl)methoxyphenol, exhibit significant antioxidant activity due to their ability to donate hydrogen atoms. This property is essential in understanding and developing new antioxidants for various applications, including food preservation and pharmaceuticals (De Heer et al., 2000).

Environmental Chemistry Studies have explored the atmospheric reactivity of methoxyphenols, including guaiacol (2-methoxyphenol), a compound related to 2-(Methoxycarbonyl)methoxyphenol. This research is crucial in understanding the fate of these compounds in the environment and their potential impact on air quality and climate change (Coeur-Tourneur et al., 2010).

Safety And Hazards

2-(Methoxycarbonyl)methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified as having acute oral toxicity, skin irritation, serious eye irritation, and being a combustible dust .

properties

IUPAC Name

methyl 2-(2-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJLZPHKKRLRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368066
Record name 2-(methoxycarbonyl)methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxycarbonyl)methoxyphenol

CAS RN

165380-12-1
Record name 2-(methoxycarbonyl)methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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